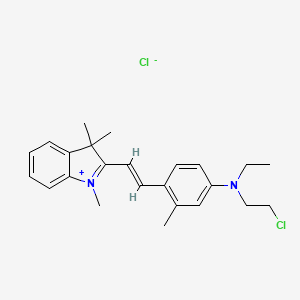

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide, often involves regioselective fluorination reactions. Paper discusses the use of diethylaminosulfur trifluoride (DAST) for the fluorination of sugar derivatives, which suggests that DAST or similar fluorinating agents could potentially be used for introducing fluorine atoms into aromatic compounds. Additionally, the synthesis of a genotoxic impurity in paper involves tosylation, a process that could be relevant for introducing the sulfonamide group into the benzene ring of this compound.

Molecular Structure Analysis

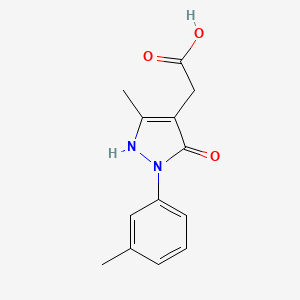

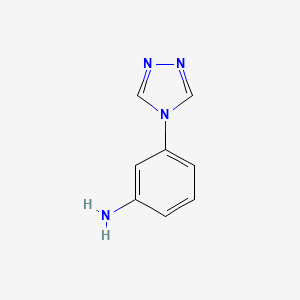

While the molecular structure of this compound is not directly analyzed in the papers, the structure can be inferred to contain a benzene ring with a fluorine atom and a trifluoromethyl group attached to it, as well as a sulfonamide functional group. The presence of these groups would influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds and sulfonates are complex and can vary widely depending on the specific reagents and conditions used. Paper indicates that the configuration of the fluorinated product can be influenced by the choice of fluorinating agent and the substrate's structure. This suggests that the synthesis of this compound would require careful selection of reagents and conditions to achieve the desired regioselectivity and configuration.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its fluorinated and sulfonamide groups. Fluorinated aromatic compounds typically exhibit increased stability and lipophilicity compared to their non-fluorinated counterparts. The sulfonamide group could contribute to the compound's solubility in water and its potential for forming hydrogen bonds. While the papers provided do not discuss these properties in the context of this compound, they do provide a foundation for understanding how such functional groups can affect a molecule's properties.

Scientific Research Applications

Environmental Distribution and Human Blood Levels

Perfluorinated chemicals (PFCs), a subset of fluorinated organic compounds, have been extensively utilized in various commercial applications. The distribution of PFCs is widespread in the environment, wildlife, and humans. Studies reveal significant presence of PFCs like perfluorooctane sulfonate (PFOS) and perfluorohexane sulfonate (PFHxS) in the blood of residents in specific regions, indicating their ubiquitous nature and potential bioaccumulation (Ericson et al., 2007).

Indoor Air Quality and Human Exposure

Indoor environments, specifically office spaces, have been identified as significant sources of PFC exposure. The presence of fluorotelomer alcohols (FTOHs), sulfonamides (FOSAs), and sulfonamidoethanols (FOSEs) in indoor air significantly influences the serum concentrations of PFCs like PFOA in office workers. The variation in PFC concentrations in indoor air is attributed to differences in potential sources such as carpeting, furniture, and paint, highlighting the role of indoor environments in human exposure to PFCs (Fraser et al., 2012).

Blood Levels in Relation to Proximity to Industrial Sites

Research indicates that residents living near fluorochemical plants exhibit higher levels of certain PFCs in their blood, suggesting the influence of industrial activities on human exposure. The study emphasizes the need for continuous monitoring and efforts to reduce exposure, especially for populations residing close to such industrial sites (Bao et al., 2011).

properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNWALSRFRMXJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434580 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217454-98-3 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)